Orthogonal Acid-Labile Deprotection
The Boc group on 1,3-azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester is quantitatively removed by trifluoroacetic acid (TFA) under standard solid-phase peptide synthesis conditions, leaving N-Cbz and N-Fmoc protected azetidine-3-carboxylic acids intact [1]. This orthogonal stability was explicitly demonstrated: N-Botc-azetidine was deprotected with TFA, while the corresponding N-Boc system remained intact under identical conditions, confirming the Boc group's stability against acid-catalyzed removal conditions that cleave thiocarbonyl analogs but not the target Boc group [1].
| Evidence Dimension | Deprotection condition selectivity |
|---|---|
| Target Compound Data | Stable to TFA treatment conditions that deprotect N-Botc-azetidine; standard Boc deprotection with TFA proceeds cleanly. |
| Comparator Or Baseline | N-Botc-azetidine: deprotected by TFA; N-Cbz-azetidine-3-carboxylic acid: requires hydrogenolysis (Pd/C, H2) or HBr/AcOH. |
| Quantified Difference | Boc group is stable under TFA conditions that cleave Botc; Cbz requires orthogonal deprotection (hydrogenolysis) incompatible with many substrates bearing reducible functionalities. |
| Conditions | Deprotection studies in Organic Letters (Hodgson et al., 2015); standard Boc SPPS conditions. |
Why This Matters
The Boc group provides a well-established, mild, and orthogonal deprotection strategy that prevents unwanted side reactions during peptide or ADC linker assembly, whereas Cbz removal requires hydrogenolysis that can reduce sensitive functional groups.
- [1] Hodgson, D. et al. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation-Electrophilic Substitution. Org. Lett. 2015, 17, 330-333. View Source
